2-[(4-methylphenoxy)methyl]-1,3-thiazole-4-carboxylic Acid
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Overview
Description
2-[(4-methylphenoxy)methyl]-1,3-thiazole-4-carboxylic Acid is a thiazole derivative known for its diverse biological activities. Thiazole compounds are heterocyclic organic compounds containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. These compounds are significant in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Scientific Research Applications
2-[(4-methylphenoxy)methyl]-1,3-thiazole-4-carboxylic Acid has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer and antiviral activities.
Industry: Utilized in the development of biocides, fungicides, and dyes.
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
It’s known that molecules containing a thiazole ring can influence various biochemical pathways .
Pharmacokinetics
The solubility and stability of the compound can influence its bioavailability .
Result of Action
Thiazole derivatives can have various effects on the physiological systems they interact with .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been known to contribute to the development of various drugs and biologically active agents .
Cellular Effects
It is known that thiazole derivatives can have significant impacts on cellular processes .
Molecular Mechanism
Thiazole derivatives are known to undergo free radical reactions .
Temporal Effects in Laboratory Settings
The compound is known to be stable at room temperature .
Metabolic Pathways
Thiazole derivatives are known to be involved in various biochemical reactions .
Subcellular Localization
Thiazole derivatives are known to interact with various biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylphenoxy)methyl]-1,3-thiazole-4-carboxylic Acid typically involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water. This reaction yields the final compound after further treatment .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methylphenoxy)methyl]-1,3-thiazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(4-methylphenoxy)methyl]-1,3-thiazole-4-carboxylic Acid include:
- 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
- Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-methylphenoxy group may enhance its antimicrobial and antifungal properties compared to other thiazole derivatives .
Properties
IUPAC Name |
2-[(4-methylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-8-2-4-9(5-3-8)16-6-11-13-10(7-17-11)12(14)15/h2-5,7H,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXLKNWQMGIDNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC(=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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